molecular formula C15H23N3O4S B5668912 N-{(3R*,4S*)-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

N-{(3R*,4S*)-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

Cat. No. B5668912
M. Wt: 341.4 g/mol
InChI Key: KXSPUAWAVSLDLM-AAEUAGOBSA-N
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Description

Synthesis Analysis

Synthesis methods for related compounds often involve complex organic reactions, aiming for high selectivity and potency. For instance, methanesulfonamide derivatives have been synthesized to evaluate their inhibitory activities, indicating a sophisticated approach to designing bioactive molecules (Watanabe et al., 1997). Such processes could be relevant for the synthesis of the compound , emphasizing the importance of precise control over reaction conditions to achieve the desired selectivity and yield.

Molecular Structure Analysis

Studies on methanesulfonamide derivatives reveal insights into their molecular and supramolecular structures, highlighting the significance of molecular conformation, hydrogen bonding, and intermolecular interactions (Jacobs et al., 2013). These structural analyses are crucial for understanding the behavior of such compounds in biological systems and their potential interactions with biological targets.

Chemical Reactions and Properties

The chemical reactivity of methanesulfonamide derivatives encompasses a range of reactions, including carbon-carbon bond formation in aqueous media (Sharma & Bhuyan, 2014) and rearrangements leading to pyrrolidin-3-ones (Králová et al., 2019). These reactions demonstrate the compound's versatility and potential for chemical modifications to enhance its properties or develop new derivatives.

Physical Properties Analysis

While specific details on the physical properties of "N-{(3R*,4S*)-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide" were not directly available, research on similar compounds can provide insights. The physical properties, including solubility, melting points, and stability, play a significant role in the compound's application potential. These properties are influenced by the compound's molecular structure and are essential for its handling and formulation.

Chemical Properties Analysis

The chemical properties of methanesulfonamide derivatives, such as their reactivity, stability under various conditions, and interaction with other chemical entities, are pivotal for their potential applications. For example, the chemoselective N-acylation reactions with methanesulfonamides indicate their utility in synthetic chemistry (Kondo et al., 2000).

properties

IUPAC Name

N-[(3R,4S)-1-(1-methyl-6-oxopyridine-3-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-4-5-11-9-18(10-13(11)16-23(3,21)22)15(20)12-6-7-14(19)17(2)8-12/h6-8,11,13,16H,4-5,9-10H2,1-3H3/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSPUAWAVSLDLM-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=CN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)C)C(=O)C2=CN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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